molecular formula C6HCl4NO B13892870 2,4,5,6-Tetrachloropyridine-3-carbaldehyde CAS No. 1261269-45-7

2,4,5,6-Tetrachloropyridine-3-carbaldehyde

Cat. No.: B13892870
CAS No.: 1261269-45-7
M. Wt: 244.9 g/mol
InChI Key: GLZDWYZFYXYXGI-UHFFFAOYSA-N
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Description

2,4,5,6-Tetrachloropyridine-3-carbaldehyde is a chlorinated heterocyclic compound with the molecular formula C6HCl4NO It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5,6-Tetrachloropyridine-3-carbaldehyde typically involves the chlorination of pyridine derivatives. One common method is the reaction of pyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions often include elevated temperatures and controlled addition of chlorine to ensure selective chlorination at the desired positions on the pyridine ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The chlorination process is carefully monitored to prevent over-chlorination and formation of unwanted by-products .

Scientific Research Applications

2,4,5,6-Tetrachloropyridine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,5,6-Tetrachloropyridine-3-carbaldehyde involves its reactivity towards nucleophiles due to the electron-deficient nature of the pyridine ring. The chlorine atoms withdraw electron density from the ring, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,5,6-Tetrachloropyridine-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the aldehyde group also provides additional synthetic versatility compared to other chlorinated pyridine derivatives .

Properties

CAS No.

1261269-45-7

Molecular Formula

C6HCl4NO

Molecular Weight

244.9 g/mol

IUPAC Name

2,4,5,6-tetrachloropyridine-3-carbaldehyde

InChI

InChI=1S/C6HCl4NO/c7-3-2(1-12)5(9)11-6(10)4(3)8/h1H

InChI Key

GLZDWYZFYXYXGI-UHFFFAOYSA-N

Canonical SMILES

C(=O)C1=C(C(=C(N=C1Cl)Cl)Cl)Cl

Origin of Product

United States

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